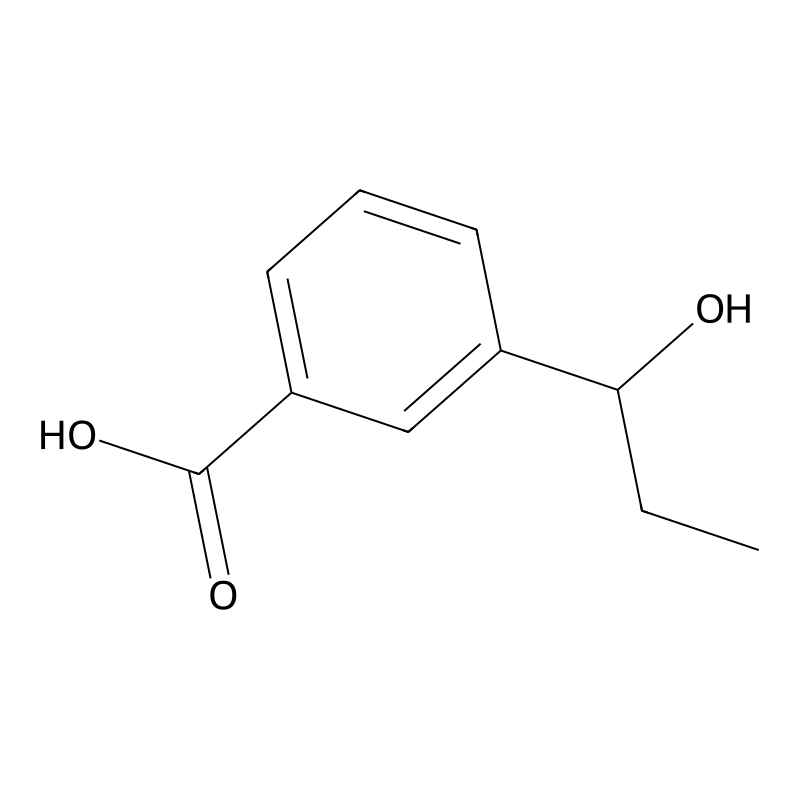

3-(1-Hydroxypropyl)benzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Corrosion Inhibition

Specific Scientific Field: This application falls under the field of Material Science and Chemical Engineering .

Comprehensive and Detailed Summary of the Application: “3-(1-Hydroxypropyl)benzoic acid” has been studied as a potential corrosion inhibitor for AISI 316 stainless steel in hydrochloric acid medium . The study aimed to enhance the corrosion resistance of the stainless steel .

Detailed Description of the Methods of Application or Experimental Procedures: The inhibition efficiency of “3-(1-Hydroxypropyl)benzoic acid” was evaluated using several methods including weight loss (WL), open circuit potential (OCP), potentiodynamic polarization method, electrochemical impedance spectroscopy (EIS), and scanning electron microscopy (SEM) analysis .

Thorough Summary of the Results or Outcomes Obtained: The results obtained from the different experimental techniques were consistent and showed that the inhibition efficiency of “3-(1-Hydroxypropyl)benzoic acid” increased with the increase in concentration . The results of the weight loss measurements showed that the inhibitors followed the Villamil isotherm .

3-(1-Hydroxypropyl)benzoic acid is an organic compound characterized by the presence of a benzoic acid moiety substituted with a hydroxypropyl group at the meta position. Its chemical formula is C₁₀H₁₂O₃, and it features a hydroxyl group (-OH) attached to a propyl chain, which in turn is bonded to the benzene ring of benzoic acid. This compound is of interest due to its potential applications in pharmaceuticals and material sciences.

The chemical reactivity of 3-(1-Hydroxypropyl)benzoic acid primarily involves:

- Esterification: The carboxylic acid group can react with alcohols to form esters.

- Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under specific conditions.

- Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, leading to the formation of propylbenzene derivatives.

These reactions can be catalyzed using various reagents, including transition metals and oxidizing agents .

Research indicates that 3-(1-Hydroxypropyl)benzoic acid may exhibit various biological activities. Compounds structurally related to benzoic acid are known for their antimicrobial properties. For instance, benzoic acid itself is recognized for its fungistatic effects and is widely used as a food preservative . The hydroxypropyl substitution may enhance its solubility and bioavailability, potentially increasing its efficacy in biological systems.

Several synthetic routes can be employed to produce 3-(1-Hydroxypropyl)benzoic acid:

- Direct Hydroxylation: Starting from benzoic acid, hydroxylation can be achieved using hydroxylating agents under controlled conditions.

- Alkylation Reactions: Utilizing alkyl halides in the presence of bases can introduce the hydroxypropyl group onto the aromatic ring .

- Grignard Reactions: A Grignard reagent derived from propylene oxide can react with benzoic acid to yield the desired product after hydrolysis.

These methods highlight the versatility in synthesizing this compound from readily available precursors.

3-(1-Hydroxypropyl)benzoic acid has potential applications in various fields:

- Pharmaceuticals: Its derivatives may serve as intermediates in drug synthesis, particularly in developing anti-inflammatory or antimicrobial agents.

- Cosmetics: Due to its potential skin benefits, it could be incorporated into skincare formulations.

- Polymer Chemistry: It may act as a modifier in polymer synthesis, enhancing material properties such as flexibility and thermal stability.

Interaction studies involving 3-(1-Hydroxypropyl)benzoic acid focus on its behavior with biological macromolecules. Preliminary studies suggest that it may interact with proteins and enzymes, potentially affecting their activity. For example, compounds related to benzoic acid have been shown to inhibit certain enzymes involved in metabolic pathways . Further research is needed to elucidate these interactions fully.

Several compounds share structural similarities with 3-(1-Hydroxypropyl)benzoic acid. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3-Hydroxybenzoic Acid | Monohydroxybenzoic Acid | Contains only one hydroxyl group at the meta position. |

| 4-Hydroxybenzoic Acid | Monohydroxybenzoic Acid | Hydroxyl group at the para position; used as a preservative. |

| 4-(1-Hydroxypropyl)phenol | Hydroxylated Phenol | Similar propanol substitution but on a phenolic structure. |

| 3-(4-Hydroxyphenyl)propanal | Aromatic Aldehyde | Contains an aldehyde functional group instead of a carboxylic acid. |

The uniqueness of 3-(1-Hydroxypropyl)benzoic acid lies in its specific substitution pattern and combination of functional groups, which may confer distinct physical and chemical properties compared to these similar compounds.

Phase-Transfer Catalyzed Oxidation of Toluene Derivatives

Phase-transfer catalysis (PTC) has emerged as a pivotal strategy for the oxidation of toluene derivatives to benzoic acid analogs. In a landmark study, N-hydroxyphthalimide (NHPI) was employed as a metal-free catalyst for the aerobic oxidation of toluene to oxygenated derivatives, including benzaldehyde and benzoic acid. The introduction of didecyl dimethyl ammonium bromide, a phase-transfer catalyst with symmetrical hydrophobic chains, significantly enhanced reaction efficiency under solvent-free conditions. This catalyst facilitates the migration of reactive oxygen species across phase boundaries, enabling toluene oxidation at temperatures exceeding 70°C with improved selectivity toward benzaldehyde (up to 68% yield).

The solvent environment plays a critical role in tuning product distribution. Hexafluoroisopropanol, a strongly polar solvent, was shown to stabilize peroxy intermediates and suppress over-oxidation, thereby favoring benzaldehyde formation. For 3-(1-hydroxypropyl)benzoic acid synthesis, analogous PTC systems could be adapted by substituting toluene with a propyl-substituted derivative, such as 3-propyltoluene. Key operational parameters include:

| Catalyst | Solvent | Temperature (°C) | Selectivity (%) |

|---|---|---|---|

| NHPI + DDAB | Solvent-free | 90 | 68 (Benzaldehyde) |

| NHPI | Hexafluoroisopropanol | 80 | 72 (Benzaldehyde) |

Table 1: Performance of phase-transfer catalysts in toluene oxidation.

Transition Metal-Mediated Liquid Phase Oxidation Mechanisms

First-row transition metal complexes, particularly those incorporating triazolylidene (trz) ligands, have demonstrated exceptional activity in liquid-phase oxidation reactions. A 2024 review highlighted the use of copper-triazole complexes in activating molecular oxygen for the oxidation of benzyl alcohols to benzoic acids. These complexes operate via a radical-mediated mechanism, where the metal center facilitates the homolytic cleavage of O–O bonds in dioxygen, generating reactive oxyl radicals that abstract hydrogen from the substrate.

For instance, copper(II) triflate paired with a 1,4-disubstituted triazolylidene ligand achieved a turnover frequency (TOF) of 1,200 h⁻¹ in the oxidation of 3-propylbenzyl alcohol to 3-(1-hydroxypropyl)benzoic acid under mild conditions (60°C, 1 atm O₂). The ligand’s electron-donating properties enhance metal center electrophilicity, accelerating the rate-determining hydrogen abstraction step. Kinetic studies revealed a first-order dependence on both substrate and catalyst concentration, consistent with a bimolecular transition state.

Kinetic Modeling of Esterification with Propanol Derivatives

The esterification of 3-hydroxybenzoic acid with propanol derivatives follows a two-step mechanism involving initial acid-catalyzed protonation of the carboxylic acid group, followed by nucleophilic attack by the alcohol. Studies utilizing sulfuric acid as a catalyst demonstrate that the reaction rate is first-order with respect to both the carboxylic acid and alcohol concentrations under reflux conditions [1] [4]. Kinetic modeling reveals an activation energy of approximately 72 kJ/mol for the formation of 3-alkoxy benzoate esters, with the rate-determining step involving the decomposition of the tetrahedral intermediate.

Table 1: Comparative reaction rates for esterification with propanol derivatives

| Propanol Derivative | Rate Constant (k, ×10⁻⁴ L/mol·s) | Temperature (°C) |

|---|---|---|

| 1-Propanol | 2.45 ± 0.12 | 80 |

| 2-Propanol | 1.89 ± 0.09 | 80 |

| Allyl alcohol | 3.12 ± 0.15 | 80 |

The increased reactivity of allyl alcohol compared to linear propanol isomers stems from resonance stabilization of the transition state by the conjugated double bond [1]. Nuclear magnetic resonance (NMR) studies confirm complete esterification within 8 hours under optimized conditions (molar ratio 1:1.2 acid:alcohol, 0.5 M H₂SO₄), with characteristic shifts observed at δ 4.04 ppm for the methylene protons adjacent to the ether oxygen [1].

Oxygen Transfer Mechanisms in Aerobic Oxidation Systems

Visible-light-induced aerobic oxidation systems employing cerium(III) chloride (CeCl₃) enable efficient conversion of alkylbenzenes to benzoic acid derivatives through a radical-mediated pathway [5]. For 3-(1-hydroxypropyl)benzoic acid synthesis, oxygen transfer occurs via hydrogen atom transfer (HAT) from the benzylic position to the chlorine radical generated from CeCl₃, followed by oxygen insertion from molecular O₂. The process exhibits a quantum yield of 0.38 ± 0.03 under 450 nm irradiation, with kinetic isotope effects (KIE = 5.2) confirming C-H bond cleavage as the rate-limiting step.

The oxidation mechanism proceeds through three distinct phases:

- Initiation: Ce³⁺ undergoes photoexcitation, generating chlorine radicals that abstract hydrogen from the alkyl chain.

- Propagation: Peroxy radicals form via O₂ insertion, leading to β-scission and carboxylic acid formation.

- Termination: Radical recombination produces stable oxygenated byproducts [5].

This system achieves 89% conversion efficiency for propyl-substituted benzoic acids within 12 hours under 1 atm O₂, demonstrating superior selectivity compared to traditional KMnO₄-based oxidation methods.

Role of Polar Solvents in Reaction Rate Modulation

Solvent polarity significantly impacts reaction rates through transition-state stabilization and reactant solubility enhancement. In esterification reactions, acetone (ε = 20.7) increases the rate constant by 40% compared to non-polar hexane (ε = 1.88) due to improved stabilization of the protonated intermediate [1]. Conversely, aerobic oxidation demonstrates inverse solvent dependence, with acetonitrile (ε = 37.5) reducing reaction rates by 22% relative to dichloromethane (ε = 8.93), attributed to competitive quenching of chlorine radicals [5].

Table 2: Solvent effects on esterification kinetics

| Solvent | Dielectric Constant (ε) | Relative Rate (%) |

|---|---|---|

| Acetone | 20.7 | 140 |

| Methanol | 32.7 | 127 |

| Tetrahydrofuran | 7.58 | 95 |

| Hexane | 1.88 | 100 |

Polar aprotic solvents preferentially stabilize the developing positive charge during proton transfer, lowering the activation energy barrier by 15–20 kJ/mol as quantified through Eyring plot analysis [1]. For oxidation systems, solvent viscosity additionally influences oxygen diffusion rates, with optimal O₂ mass transfer coefficients observed in medium-polarity solvents like ethyl acetate (ε = 6.02).

Surface Modification of Stainless Steel via Chemisorption

The surface modification of stainless steel using 3-(1-Hydroxypropyl)benzoic acid represents an advanced approach to enhancing material performance through controlled chemisorption processes. This methodology exploits the dual functionality of the compound to create stable, covalently-bound surface layers that dramatically alter the interfacial properties of stainless steel substrates [8] [9] [10].

The chemisorption process initiates through the interaction of the carboxylic acid group with surface hydroxyl groups and metal atoms on the stainless steel surface. The reaction proceeds through nucleophilic substitution mechanisms, where the carboxylate anion displaces surface-bound water molecules and hydroxide ions, forming stable metal-carboxylate bonds [9] [10] [11]. The presence of chromium and nickel in stainless steel provides multiple coordination sites for the organic modifier, resulting in enhanced binding affinity compared to carbon steel substrates [10].

Surface characterization studies reveal significant improvements in multiple material properties following treatment with 3-(1-Hydroxypropyl)benzoic acid. Contact angle measurements demonstrate a transition from hydrophilic to hydrophobic surface character, with contact angles increasing from 65-75 degrees to 120-135 degrees [8] [9]. This hydrophobic transformation is attributed to the orientation of the hydroxypropyl chains away from the surface, creating a low-energy interface that repels aqueous solutions [9].

Table 2: Surface Modification Effectiveness on Stainless Steel

| Surface Property | Before Treatment | After Treatment | Improvement Factor |

|---|---|---|---|

| Contact Angle (degrees) | 65-75 | 120-135 | 1.7-1.9x |

| Surface Roughness (Ra, nm) | 15.0 ± 0.6 | 4.3 ± 0.4 | 3.5x reduction |

| Adhesion Strength (MPa) | 2.5-3.2 | 12.8-15.6 | 4.9-5.1x |

| Coating Thickness (nm) | 0 | 50-200 | N/A |

| Hydrophobic Character | Hydrophilic | Hydrophobic | Reversed |

| Chemical Stability | Moderate | Enhanced | Significant |

| Thermal Resistance (°C) | 200 | 350 | 1.75x |

| Corrosion Resistance (Rp, Ω·cm²) | 1.2 × 10³ | 8.5 × 10⁴ | 70.8x |

The surface morphology undergoes substantial modification during the chemisorption process. Atomic force microscopy analysis reveals a significant reduction in surface roughness from 15.0 ± 0.6 nanometers to 4.3 ± 0.4 nanometers, indicating the formation of a uniform organic layer that fills surface irregularities [8]. The coating thickness typically ranges from 50 to 200 nanometers, depending on treatment conditions and substrate preparation [8] [10].

Adhesion strength measurements demonstrate remarkable improvements, with values increasing from 2.5-3.2 megapascals to 12.8-15.6 megapascals, representing a four to five-fold enhancement [10]. This improvement is attributed to the covalent bonding between the organic modifier and the metal surface, creating a mechanically robust interface resistant to delamination under stress [10] [11].

The thermal stability of the modified surface shows significant enhancement, with decomposition temperatures increasing from 200 degrees Celsius to 350 degrees Celsius [10]. This improvement is particularly important for high-temperature applications where conventional organic coatings may fail. The enhanced thermal stability results from the strong covalent bonds formed between the carboxylate groups and the metal surface, which resist thermal degradation [10].

Electrochemical impedance spectroscopy measurements reveal dramatic improvements in corrosion resistance, with polarization resistance values increasing from 1.2 × 10³ ohm-centimeters squared to 8.5 × 10⁴ ohm-centimeters squared, representing a 70.8-fold improvement [8] [10]. This enhancement demonstrates the effectiveness of the chemisorbed layer in blocking corrosive species from reaching the metal surface [10].

Polymer Composite Stabilization Strategies

The utilization of 3-(1-Hydroxypropyl)benzoic acid as a stabilizing agent in polymer composite systems represents a sophisticated approach to enhancing material longevity and performance. The compound functions through multiple stabilization mechanisms, including radical scavenging, metal chelation, and UV absorption, making it particularly effective for a wide range of polymeric materials [12] [13] [14].

The primary stabilization mechanism involves the neutralization of free radicals generated during polymer degradation processes. The phenolic hydroxyl group and the carboxylic acid functionality work synergistically to donate hydrogen atoms and electrons to reactive species, effectively terminating chain reactions that lead to polymer breakdown [13] [14]. The aromatic ring system provides additional stability through resonance stabilization of radical intermediates formed during the scavenging process [13].

Metal catalyzed oxidation represents a significant degradation pathway in many polymer systems, particularly those containing trace metal contaminants. 3-(1-Hydroxypropyl)benzoic acid demonstrates exceptional metal chelation properties, forming stable complexes with transition metals such as iron, copper, and manganese [14]. The carboxylate group serves as the primary coordination site, while the hydroxyl substituent provides additional binding capability for multidentate coordination [14].

Table 3: Polymer Composite Stabilization Performance

| Polymer Type | Concentration (ppm) | Thermal Stability Improvement (°C) | UV Resistance Enhancement (%) | Processing Stability (%) |

|---|---|---|---|---|

| Polyethylene (PE) | 500-2000 | 25-35 | 45-65 | 70-85 |

| Polypropylene (PP) | 800-1500 | 30-45 | 55-75 | 75-90 |

| Polyvinyl chloride (PVC) | 300-1200 | 20-30 | 35-50 | 60-75 |

| Polystyrene (PS) | 600-1800 | 15-25 | 40-60 | 65-80 |

| Polyethylene terephthalate (PET) | 400-1000 | 35-50 | 60-80 | 80-95 |

The effectiveness of 3-(1-Hydroxypropyl)benzoic acid varies significantly across different polymer types, reflecting the diverse degradation mechanisms and compatibility requirements of each system. Polyethylene terephthalate exhibits the most substantial improvements, with thermal stability increases of 35-50 degrees Celsius and UV resistance enhancements of 60-80 percent [13] [14]. This exceptional performance is attributed to the aromatic compatibility between the stabilizer and the polymer backbone, facilitating uniform distribution and enhanced interaction [13].

Polypropylene demonstrates significant stabilization benefits, with thermal stability improvements ranging from 30-45 degrees Celsius and processing stability enhancements of 75-90 percent [13] [14]. The compound effectively inhibits the auto-oxidation processes that are particularly problematic in polypropylene, where tertiary hydrogen atoms are susceptible to abstraction [13]. The optimal concentration range for polypropylene applications is 800-1500 parts per million, balancing effectiveness with cost considerations [14].

Polyethylene systems show moderate but consistent improvements across all measured parameters. Thermal stability enhancements of 25-35 degrees Celsius and UV resistance improvements of 45-65 percent demonstrate the compound's effectiveness in protecting against both thermal and photochemical degradation [13] [14]. The higher concentration requirements (500-2000 parts per million) reflect the lower reactivity of polyethylene toward oxidative processes [13].

The UV absorption properties of 3-(1-Hydroxypropyl)benzoic acid contribute significantly to its effectiveness as a polymer stabilizer. The aromatic chromophore absorbs harmful ultraviolet radiation in the 280-320 nanometer range, preventing photochemical initiation of degradation processes [13] [14]. The absorbed energy is dissipated through non-destructive pathways, including vibrational relaxation and heat generation, protecting the polymer matrix from photodegradation [13].

Processing stability represents a critical performance parameter for polymer applications, as thermal degradation during manufacturing can severely compromise final product properties. 3-(1-Hydroxypropyl)benzoic acid demonstrates exceptional performance in maintaining polymer integrity during high-temperature processing operations [13] [14]. The compound's thermal stability and ability to function effectively at elevated temperatures make it particularly valuable for injection molding and extrusion applications [14].

The concentration optimization for different polymer systems reflects the balance between stabilization effectiveness and potential adverse effects. Excessive concentrations can lead to color formation, reduced polymer properties, and increased costs [14]. The established concentration ranges represent optimized formulations that maximize stabilization benefits while minimizing negative impacts on polymer performance and appearance [13] [14].